molecular formula C11H16N4O4S2 B2602055 2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797366-52-9

2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2602055
CAS No.: 1797366-52-9
M. Wt: 332.39
InChI Key: HYXXTCWVZPKTBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide is a structurally complex molecule featuring a thiazolo[5,4-c]azepine core fused with a sulfonamidoacetamide substituent. The parent compound (C₉H₁₁N₃O₂S, MW 225.268) contains a bicyclic thiazoloazepine system with a ketone group at position 4 and an acetamide side chain . The addition of the N-methylmethylsulfonamido group likely enhances its pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler thiazole derivatives .

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4S2/c1-15(21(2,18)19)6-8(16)14-11-13-7-4-3-5-12-10(17)9(7)20-11/h3-6H2,1-2H3,(H,12,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXXTCWVZPKTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(S1)C(=O)NCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(N-methylmethylsulfonamido)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide , with the CAS number 1797366-52-9 , is a sulfonamide derivative that has garnered interest for its potential biological activities. This article delves into its biological activity, exploring its synthesis, molecular interactions, and various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C11H16N4O4S2C_{11}H_{16}N_{4}O_{4}S_{2}, with a molecular weight of 332.39 g/mol . The structure features a thiazoloazepine core, which is known for various biological activities.

Structural Formula

InChI 1S C11H16N4O4S2 c1 15 21 2 18 19 6 8 16 14 11 13 7 4 3 5 12 10 17 9 7 20 11 h3 6H2 1 2H3 H 12 17 H 13 14 16 \text{InChI 1S C11H16N4O4S2 c1 15 21 2 18 19 6 8 16 14 11 13 7 4 3 5 12 10 17 9 7 20 11 h3 6H2 1 2H3 H 12 17 H 13 14 16 }

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives demonstrated effective inhibition against various bacterial strains when tested using the tube dilution technique. The antimicrobial efficacy was comparable to that of standard drugs like ciprofloxacin and fluconazole .

Anticancer Potential

The anticancer activity of this compound has been explored through in vitro assays. Notably, derivatives with similar structures have shown promising results against human cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (Colon Cancer)25
Compound BRAW 264.7 (Macrophage)30

The MTT assay results indicated that certain derivatives exhibited lower IC50 values than standard anticancer agents like 5-fluorouracil . The presence of the thiazoloazepine moiety is believed to enhance the anticancer activity by interacting with specific cellular targets involved in cancer progression.

Molecular docking studies suggest that the compound may interact with various biological targets involved in cancer metabolism and cell proliferation. The sulfonamide group is known to facilitate interactions with enzymes such as carbonic anhydrase and dihydropteroate synthase, which play critical roles in cellular processes .

Case Studies

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of sulfonamide derivatives and evaluated their antimicrobial properties.
    • Results indicated that specific substitutions on the thiazoloazepine core led to enhanced activity against Gram-positive and Gram-negative bacteria.
    • Comparative studies showed that these compounds could serve as lead candidates for developing new antimicrobial agents .
  • Anticancer Evaluation :
    • A recent study focused on evaluating the anticancer potential of related compounds against various cancer cell lines.
    • The results highlighted that modifications in the acetamide group significantly influenced the cytotoxicity of the compounds.
    • The study concluded that further optimization could yield potent anticancer agents suitable for clinical development .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active thiazole and sulfonamide derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Activity
Target Compound Not explicitly given Inferred ~300–350 g/mol Thiazoloazepine, sulfonamidoacetamide Not reported (structural inference)
N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide C₉H₁₁N₃O₂S 225.268 Thiazoloazepine, acetamide Not explicitly stated
2-(5-(4-Dimethylaminophenyl)-3-phenylpyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide C₂₆H₂₃N₅O₂S 477.56 Thiazole, pyrazole, acetamide Analgesic (tail immersion test)
N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenylthiazol-2-yl)benzamide C₂₇H₂₂N₆O₄S₂ 574.64 Thiazole, sulfonamide, benzamide Antimicrobial (inferred from class)

Key Observations :

  • The sulfonamido group aligns with bioactive compounds in and , which exhibit antimicrobial and analgesic properties.
Pharmacological Activity

For example:

  • Compound 8c (): Exhibited 65% analgesia in mice at 50 mg/kg, attributed to pyrazole-thiazole synergy .

The sulfonamido group in the target compound may enhance blood-brain barrier penetration , a trait observed in sulfonamide-containing analgesics .

Physicochemical Comparison :

Property Target Compound N-(4-Oxo-thiazoloazepin-2-yl)acetamide Sulfonamide-Benzamide Hybrid
Water Solubility Likely low Low (hydrophobic core) Moderate (polar sulfonamide group)
Melting Point Not reported Not reported 170–315°C ()
Stability High (rigid bicyclic core) Moderate High (crystalline derivatives)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.